MK-8189

PDE10A inhibition fragment-based drug discovery lead optimization

MK-8189 (Elpipodect) is the only PDE10A inhibitor with published human PET occupancy data (20–72% at 1–6 mg p.o.), enabling prospective dose selection. It achieves picomolar affinity (Ki=29 pM) with >500,000-fold PDE selectivity and clean cardiac safety (hERG IC50=33 μM)—resolving liabilities that plagued earlier PDE10A inhibitors. Validated for oral CNS delivery with a public 2.1 Å co-crystal structure (PDB 8DI4), MK-8189 is the definitive tool for schizophrenia and cognition research requiring unambiguous PDE10A target engagement.

Molecular Formula C19H22N6OS
Molecular Weight 382.5 g/mol
Cat. No. B8667597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8189
Molecular FormulaC19H22N6OS
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2CC2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C
InChIInChI=1S/C19H22N6OS/c1-11-4-5-16(20-8-11)15-6-14(15)10-26-18-7-17(22-12(2)23-18)21-9-19-25-24-13(3)27-19/h4-5,7-8,14-15H,6,9-10H2,1-3H3,(H,21,22,23)/t14-,15+/m1/s1
InChIKeyWQKPZDLZRFTMTI-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-8189: Picomolar PDE10A Inhibitor for Schizophrenia Research


MK-8189 (also known as Elpipodect) is an investigational small-molecule phosphodiesterase 10A (PDE10A) inhibitor developed by Merck in collaboration with Royalty Pharma for the treatment of schizophrenia [1]. The compound belongs to the pyrimidine chemical series discovered through fragment-based screening and structure-based drug design [2]. MK-8189 binds with picomolar affinity to PDE10A (Ki = 29 pM) and demonstrates >500,000-fold selectivity over other PDE family members (PDE1-PDE11) . The compound has completed multiple Phase 1 studies and is currently in Phase 2b clinical development for schizophrenia . PDE10A is highly expressed in striatal medium spiny neurons, where it regulates cAMP and cGMP signaling implicated in schizophrenia pathophysiology [3].

Why MK-8189 Cannot Be Substituted with Earlier-Generation PDE10A Inhibitors


Early PDE10A inhibitor programs produced compounds with favorable biochemical potency but consistently failed due to three specific liabilities: inadequate PDE selectivity leading to off-target effects, potent hERG channel inhibition causing cardiovascular safety concerns, and poor metabolic stability limiting oral bioavailability [1]. For example, initial fragment hit compound 1 exhibited only ~25-fold selectivity over PDE3A and ~100-fold over PDE4A/B, while early lead compound 9 demonstrated problematic hERG inhibition (IC50 = 9.9 μM) and high intrinsic clearance in liver microsomes (rat CLint > 300 μL/min/mg) [2]. These deficiencies made generic substitution infeasible—each compound in the optimization pathway required distinct structural modifications to address specific liabilities. MK-8189 emerged from a systematic isomeric pyrimidine redesign that simultaneously resolved all three failure points, achieving a preclinical profile that earlier analogs could not match [3]. The quantitative evidence below demonstrates precisely how MK-8189 differs from comparator compounds in each critical dimension.

MK-8189 Quantitative Differentiation Evidence: Head-to-Head Comparisons with PDE10A Comparators


MK-8189 Biochemical Potency Advantage Over Fragment Hit Compound 1

MK-8189 exhibits a >30,000-fold improvement in PDE10A binding affinity (Ki) compared to the original fragment hit compound 1 from which the program originated [1]. The optimization pathway introduced methyl and methoxy substitutions on the thiazole ring that contributed 30- to 300-fold potency gains at intermediate stages [2]. Surface plasmon resonance confirmed that MK-8189 binds PDE10A2 with a rapid on-rate of 8.0 × 10⁷ M⁻¹·s⁻¹ and a dissociation half-life of approximately 6.7 minutes at 25°C, with fully reversible binding kinetics [3].

PDE10A inhibition fragment-based drug discovery lead optimization

MK-8189 PDE Isoform Selectivity Compared to Early Leads

MK-8189 demonstrates >500,000-fold selectivity for PDE10A over all other PDE enzyme families (PDE1-PDE11) . This represents a dramatic improvement over early leads: fragment hit compound 1 exhibited only ~25-fold selectivity over PDE3A and ~100-fold over PDE4A/B [1]. Even optimized compound 9 showed >17,000-fold selectivity over PDE3A but retained only >5,000-fold over PDE4D [2]. The isomeric pyrimidine scaffold redesign that produced MK-8189 eliminated these residual selectivity gaps while maintaining sub-nanomolar PDE10A potency [3].

PDE selectivity off-target profiling phosphodiesterase

MK-8189 hERG Safety Margin Superior to Compound 9

MK-8189 exhibits a functional hERG IKr IC50 of 33 μM, which represents a >3.3-fold improvement in safety margin compared to the earlier lead compound 9 (hERG IC50 = 9.9 μM) [1]. Furthermore, MK-8189 shows minimal activity against other cardiac ion channels, with IC50 values >30 μM for IKs, Cav1.2, and Nav1.5 channels . This comprehensive ion channel profile supports the compound's advancement into clinical development, whereas compound 9's hERG liability would have presented an unacceptable cardiovascular risk for chronic dosing in schizophrenia patients .

hERG inhibition cardiac safety ion channel selectivity

MK-8189 Metabolic Stability Superior to Compound 9 in Rat Liver Microsomes

MK-8189 demonstrates substantially improved metabolic stability in rat liver microsomes compared to compound 9, with a 7.5-fold reduction in intrinsic clearance (CLint) [1]. Compound 9 exhibited unacceptably high CLint (>300 μL/min/mg), which would have precluded adequate oral exposure for chronic dosing [2]. The isomeric pyrimidine scaffold modification that generated MK-8189 successfully addressed this metabolic liability while preserving potency and selectivity [3]. This improvement translates directly to favorable oral pharmacokinetics observed in preclinical species and supports once-daily dosing in clinical studies [4].

metabolic stability intrinsic clearance ADME rat liver microsomes

MK-8189 Clinical-Stage Advancement: PDE10A Occupancy and Phase 1 Tolerability

MK-8189 is one of the few PDE10A inhibitors to successfully advance to Phase 2b clinical development for schizophrenia, with five completed Phase 1 studies establishing its safety, tolerability, and pharmacokinetic profile [1]. Preclinical PET studies using the PDE10A tracer [¹¹C]MK-8193 established that MK-8189 achieves ~30-40% PDE10A enzyme occupancy at efficacious doses in rodent models [2]. In healthy human volunteers, single oral doses of 1-6 mg MK-8189 immediate-release formulation produced peak exposures at median Tmax of 0.9-1.5 hours with an apparent terminal half-life of approximately 6 hours, and achieved PDE10A enzyme occupancy ranging from 20% to 72% depending on dose and PET scan timing [3]. The highest occupancy (72%) was observed at 2 hours after administration of 4.5 mg [4]. This clinical target engagement data provides a quantitative bridge between preclinical efficacy and human dosing, a level of translational validation absent for most research-grade PDE10A inhibitors [5].

target engagement PET imaging Phase 1 enzyme occupancy

MK-8189 Structural Basis for Differentiation: X-Ray Co-Crystal Structure (PDB 8DI4)

The X-ray co-crystal structure of MK-8189 bound to PDE10A has been deposited in the Protein Data Bank (PDB ID: 8DI4) at 2.1 Å resolution [1]. This structure reveals the molecular basis for MK-8189's exceptional potency and selectivity: the compound occupies the PDE10A active site with key hydrogen-bonding interactions to the invariant glutamine residue, while the cyclopropyl and thiadiazole moieties make productive van der Waals contacts with the hydrophobic binding pocket [2]. A water-mediated hydrogen bond network contributes additional binding energy [3]. Unlike many research-grade PDE10A inhibitors that lack publicly available structural data, MK-8189's co-crystal structure provides an experimentally validated binding mode that can guide rational design of derivative compounds or inform selectivity hypotheses [4].

X-ray crystallography structure-based drug design PDB 8DI4

MK-8189: Validated Application Scenarios for Research and Preclinical Studies


Translational Studies Requiring Defined Human Target Engagement

For research programs requiring a PDE10A inhibitor with established human target engagement and dose-occupancy relationships, MK-8189 is the only tool compound with published Phase 1 PET occupancy data [1]. Human PDE10A occupancy of 20-72% was achieved at 1-6 mg oral doses, with 72% occupancy observed at 2 hours after 4.5 mg administration . The compound's 6-hour terminal half-life supports once-daily dosing paradigms, and its target engagement correlates with efficacy in preclinical antipsychotic and pro-cognitive assays at ~30-40% occupancy [2]. This quantitative occupancy data enables researchers to prospectively select doses that achieve defined levels of PDE10A inhibition in translational studies, a capability unavailable with occupancy-uncharacterized alternatives.

PDE10A Tool Compound Selection for Selectivity-Critical Experiments

In experiments where PDE10A-mediated effects must be distinguished from confounding PDE family pharmacology, MK-8189 provides the highest documented selectivity margin among advanced PDE10A inhibitors (>500,000-fold over PDE1-PDE11) [1]. Unlike earlier compounds such as compound 1 (~25-fold over PDE3A) or compound 9 (>5,000-fold over PDE4D) , MK-8189's comprehensive selectivity profile eliminates the risk of off-target PDE inhibition confounding experimental interpretation. The compound's minimal activity against cardiac ion channels (hERG IC50 = 33 μM; IKs, Cav1.2, Nav1.5 >30 μM) [2] further reduces the likelihood of channel-mediated artifacts in neuronal or cardiac preparations. For any study where unambiguous attribution to PDE10A inhibition is required, MK-8189's selectivity data supports its use as the definitive tool compound [3].

In Vivo CNS Studies Requiring Robust Oral Bioavailability and Brain Penetration

MK-8189 is validated for oral administration in CNS studies requiring sustained PDE10A inhibition in the striatum. The compound demonstrates brain penetration with complete PDE10A receptor occupancy achieved in rat PET displacement studies [1]. In preclinical efficacy models, MK-8189 (0.25 mg/kg, p.o.) significantly attenuated MK-801-induced locomotor activity in rats, a standard assay for antipsychotic-like activity . The compound also showed efficacy in the novel object recognition test of episodic memory [2]. With rat liver microsome CLint of 40 μL/min/mg (vs. >300 μL/min/mg for earlier lead compound 9) [3], MK-8189 provides the metabolic stability necessary for sustained target coverage following oral administration, supporting its use in chronic dosing paradigms in rodent models of schizophrenia, cognition, and striatal dysfunction.

Structure-Based Drug Design and Computational Chemistry Projects

For computational chemistry, molecular modeling, and structure-guided optimization projects targeting PDE10A, MK-8189 offers a high-resolution (2.1 Å) co-crystal structure in the public domain (PDB 8DI4) [1]. This structure provides atomic-level detail of ligand-protein interactions, including the water-mediated hydrogen bond network and key hydrophobic contacts that drive MK-8189's picomolar affinity . Unlike research compounds lacking structural characterization, MK-8189's experimentally validated binding mode can be used for docking validation, pharmacophore modeling, free energy perturbation calculations, and rational design of novel PDE10A inhibitors [2]. The structure also facilitates interpretation of selectivity across PDE isoforms by revealing structural determinants unique to the PDE10A active site [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.